Dgk|A-IN-4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dgk|A-IN-4 is a potent inhibitor of diacylglycerol kinase alpha (DGKα), an enzyme that plays a crucial role in the regulation of diacylglycerol and phosphatidic acid, two important lipid signaling molecules. DGKα is involved in various cellular processes, including cell proliferation, migration, and immune responses. Inhibitors of DGKα, such as this compound, have shown potential in enhancing anti-tumor immunity and are being explored for their therapeutic applications in cancer treatment .
Métodos De Preparación
The synthesis of Dgk|A-IN-4 involves several steps, including the preparation of key intermediates and their subsequent reactions under specific conditionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and purification techniques. These methods are designed to produce the compound in sufficient quantities for research and potential therapeutic use .
Análisis De Reacciones Químicas
Dgk|A-IN-4 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may lead to the formation of oxidized derivatives, while reduction can yield reduced forms of the compound .
Aplicaciones Científicas De Investigación
Dgk|A-IN-4 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the role of DGKα in lipid signaling pathways. In biology, this compound is employed to investigate the effects of DGKα inhibition on cellular processes such as proliferation, migration, and apoptosis .
In medicine, this compound is being explored for its potential therapeutic applications in cancer treatment. By inhibiting DGKα, this compound can enhance the anti-tumor immune response, making it a promising candidate for combination therapies with immune checkpoint inhibitors .
Mecanismo De Acción
The mechanism of action of Dgk|A-IN-4 involves the inhibition of DGKα, which leads to an increase in diacylglycerol levels and a decrease in phosphatidic acid levels. This alteration in lipid signaling can affect various cellular processes, including the activation of protein kinase C and other downstream signaling pathways . By inhibiting DGKα, this compound can modulate immune responses and enhance the anti-tumor activity of immune cells .
Comparación Con Compuestos Similares
Dgk|A-IN-4 is unique among DGKα inhibitors due to its high potency and selectivity. Similar compounds include other DGKα inhibitors such as CU-3 and ISM4312A, which also target DGKα but may differ in their chemical structure and pharmacological properties . Compared to these compounds, this compound has shown superior efficacy in preclinical studies, making it a promising candidate for further development .
Actividad Biológica
Dgk|A-IN-4 is a selective inhibitor of diacylglycerol kinase alpha (DGKα), an enzyme that plays a crucial role in lipid signaling pathways, particularly in cancer and immune cell biology. The inhibition of DGKα has garnered attention for its potential therapeutic implications in cancer treatment and immunotherapy. This article explores the biological activity of this compound, highlighting its mechanism of action, effects on cellular signaling, and potential applications based on recent research findings.
This compound functions by inhibiting the enzymatic activity of DGKα, which catalyzes the conversion of diacylglycerol (DAG) into phosphatidic acid (PA). This reaction is significant because both DAG and PA are critical signaling lipids involved in various cellular processes, including cell proliferation, migration, and immune response modulation. By inhibiting DGKα, this compound increases DAG levels, thereby enhancing signaling pathways that promote T-cell activation and inhibit tumor growth.
Biological Activity and Effects
The biological activity of this compound has been evaluated in several studies, demonstrating its potential to modulate immune responses and inhibit cancer cell proliferation. Key findings include:
- T-cell Activation : Inhibition of DGKα by this compound leads to increased T-cell receptor (TCR) signaling, which enhances T-cell activation and proliferation. This effect is particularly relevant in the context of cancer immunotherapy, where boosting T-cell responses can improve tumor clearance .
- Cancer Cell Proliferation : Studies have shown that this compound can reduce the proliferation of various cancer cell lines by disrupting DAG/PA signaling balance. This disruption leads to decreased survival and increased apoptosis in cancer cells .
Case Studies
- Immunotherapy Enhancement : In a preclinical study involving mouse models of melanoma, treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The study highlighted enhanced T-cell infiltration within the tumors, suggesting that this compound may enhance the efficacy of existing immunotherapies .
- Lymphoma Models : Another study focused on lymphoma cell lines demonstrated that this compound effectively inhibited cell growth and induced apoptosis. The mechanism was linked to the modulation of key signaling pathways associated with cell survival .
Data Tables
The following table summarizes key findings related to the biological activity of this compound across different studies:
Implications for Therapy
The dual role of DGKα in both promoting cancer cell survival and suppressing immune responses makes it an attractive target for therapeutic intervention. By using this compound to inhibit DGKα, researchers aim to enhance anti-tumor immunity while simultaneously reducing cancer cell proliferation. This strategy aligns with ongoing efforts to develop more effective immunotherapies that can benefit a broader range of patients.
Propiedades
Fórmula molecular |
C30H29N5O4 |
---|---|
Peso molecular |
523.6 g/mol |
Nombre IUPAC |
1-methyl-4-[4-methyl-4-(5-methyl-1,3-benzoxazol-2-yl)piperidin-1-yl]-2-oxo-7-(oxolan-3-yloxy)quinoline-3,6-dicarbonitrile |
InChI |
InChI=1S/C30H29N5O4/c1-18-4-5-25-23(12-18)33-29(39-25)30(2)7-9-35(10-8-30)27-21-13-19(15-31)26(38-20-6-11-37-17-20)14-24(21)34(3)28(36)22(27)16-32/h4-5,12-14,20H,6-11,17H2,1-3H3 |
Clave InChI |
NASLVCVITKSRNY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)OC(=N2)C3(CCN(CC3)C4=C(C(=O)N(C5=C4C=C(C(=C5)OC6CCOC6)C#N)C)C#N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.